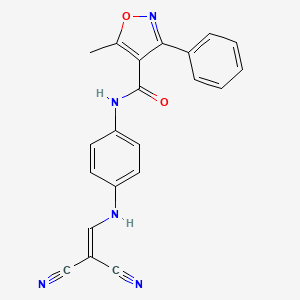

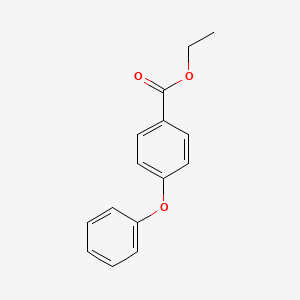

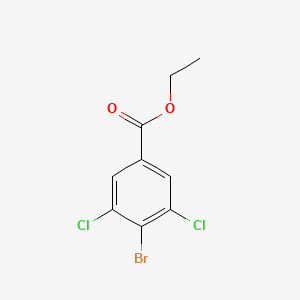

4-Phenoxybenzoic acid ethyl ester, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenoxybenzoic acid ethyl ester is a derivative of 4-Phenoxybenzoic acid . It is an intermediate of Sitafloxacin, a fluoroquinolone antibiotic that shows promise in the treatment of Buruli ulcer .

Synthesis Analysis

The synthesis of 4-Phenoxybenzoic acid ethyl ester can be achieved through the transesterification of β-keto esters . Another synthesis method involves the oxidationApplications De Recherche Scientifique

UV Filter and Photoprotective Agent

Ethyl 4-phenoxybenzoate is commonly used as a UV filter in personal care products such as sunscreens, cosmetics, and hair care items. It absorbs UV radiation (both UVA and UVB) and shields the skin from harmful effects, including sunburn and premature aging .

Water Treatment: Degradation of UV Filters

Researchers have explored the use of the UV/PDS (ultraviolet/persulfate) combined oxidation process to remove ethyl 4-phenoxybenzoate from water. This process effectively degrades 98.7% of the compound within 30 minutes under specific conditions. The degradation mechanisms have been investigated, and intermediates identified. The UV/PDS oxidation process holds promise for broader water treatment applications .

Peroxidase Inhibitor

Ethyl 4-phenoxybenzoate has been studied for its inhibitory effects on peroxidase enzymes. These enzymes play a crucial role in oxidative stress and inflammation. By modulating peroxidase activity, this compound may have potential therapeutic applications .

ACE Inhibitor Precursor

Optically active ®-2-hydroxy-4-phenylbutanoate esters (including ethyl 4-phenoxybenzoate) serve as key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are essential drugs for managing blood pressure and preventing the formation of angiotensin II .

Medium-Pressure Liquid Chromatography (MPLC) Purification

In the pharmaceutical industry, researchers have explored reversed-phase MPLC purification methods for omega-3 fatty acid ethyl esters. Although not the primary focus, ethyl 4-phenoxybenzoate is relevant due to its presence in the mixture. Efficient purification techniques are crucial for obtaining high-purity omega-3 fatty acids .

Antibacterial Mechanism Studies

Ethyl 4-phenoxybenzoate has been investigated for its antibacterial properties. Researchers have explored its mechanism of action against specific bacterial targets. Molecular docking studies with TEM-72 and Topoisomerase IV suggest potential antibacterial effects .

Mécanisme D'action

Target of Action

Ethyl 4-phenoxybenzoate, also known as 4-Phenoxybenzoic acid ethyl ester, is a type of benzoate compound . The primary target of this compound is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.

Mode of Action

The compound acts as a local anesthetic by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it can reversibly block nerve conduction, leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

This disruption can inhibit the propagation of action potentials along nerve fibers, which are the electrical signals responsible for transmitting information within the nervous system .

Result of Action

The primary result of Ethyl 4-phenoxybenzoate’s action is the induction of local anesthesia . By blocking nerve conduction, it can effectively numb a specific area of the body, reducing or eliminating pain and other sensations. This makes it useful for procedures requiring local anesthesia, such as minor surgical operations .

Action Environment

The efficacy and stability of Ethyl 4-phenoxybenzoate can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body. Additionally, factors such as pH can influence its stability and activity. For example, it has been noted that its water solutions are stable at room temperature with a pH between 3 and 6, but they can hydrolyze easily under strongly acidic or alkaline conditions .

Propriétés

IUPAC Name |

ethyl 4-phenoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBBHASMUCGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346283 |

Source

|

| Record name | Ethyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-phenoxybenzoate | |

CAS RN |

31994-68-0 |

Source

|

| Record name | Ethyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)

![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)